molecular formula C18H28N2O4 B12170636 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol

Cat. No.: B12170636
M. Wt: 336.4 g/mol
InChI Key: MYHVLLKAKXNNDP-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 1,3-benzodioxole-methyl group and a propan-2-ol moiety bearing an isopropyloxy (propan-2-yloxy) chain. Its molecular formula is C₂₀H₂₈N₂O₄, with a molecular weight of 376.45 g/mol. The 1,3-benzodioxole group enhances lipophilicity, while the isopropyloxy chain may influence solubility and metabolic stability .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C18H28N2O4/c1-14(2)22-12-16(21)11-20-7-5-19(6-8-20)10-15-3-4-17-18(9-15)24-13-23-17/h3-4,9,14,16,21H,5-8,10-13H2,1-2H3

InChI Key

MYHVLLKAKXNNDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol typically involves multiple steps. One common approach starts with the preparation of the benzodioxole ring, followed by the introduction of the piperazine ring, and finally, the attachment of the propanol moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(1-naphthyloxy)propan-2-ol dihydrochloride
  • Molecular Formula : C₂₇H₃₂Cl₂N₂O₄
  • Molecular Weight : 531.47 g/mol
  • Key Differences: Replaces isopropyloxy with a bulkier 1-naphthyloxy group and exists as a dihydrochloride salt. Salt formation improves stability and aqueous solubility .
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol (BM-15275/Flivas)
  • Molecular Formula : C₂₅H₂₉N₂O₃
  • Molecular Weight : 405.51 g/mol
  • Key Differences : Substitutes the benzodioxolylmethyl group with a 2-methoxyphenyl on piperazine. The methoxy group introduces polarity, while the naphthyloxy chain may alter pharmacokinetic profiles compared to the isopropyloxy analog .

Variations in the Propanol Side Chain

3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol hydrochloride
  • Molecular Formula : C₁₇H₁₃ClF₃N₅O
  • Molecular Weight : 419.77 g/mol
  • Key Differences : Replaces the piperazine-benzodioxole system with a pyrimidine-triazole scaffold. The fluorine atoms and heterocyclic moieties enhance metabolic resistance and target specificity, as seen in antifungal agents .

Propenone vs. Propanol Derivatives

(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one
  • Molecular Formula : C₂₉H₃₀N₂O₅
  • Molecular Weight : 486.50 g/mol
  • Key Differences: Contains a propenone (α,β-unsaturated ketone) chain instead of propan-2-ol. The conjugated system may improve binding to enzymes or receptors via π-π interactions, as observed in kinase inhibitors .

Structural and Pharmacological Implications

Molecular Weight and Solubility

  • Target Compound: Lower molecular weight (376.45 g/mol) compared to naphthyloxy (531.47 g/mol) or propenone derivatives (486.50 g/mol), suggesting better membrane permeability.
  • Salt Forms : Dihydrochloride () and trihydrochloride () salts improve aqueous solubility but increase molecular weight .

Functional Group Impact

  • Benzodioxole vs. Methoxyphenyl : Benzodioxole’s electron-rich structure enhances binding to aromatic receptors, while methoxyphenyl introduces moderate polarity .
  • Isopropyloxy vs. Naphthyloxy : Isopropyloxy offers steric hindrance and moderate lipophilicity, whereas naphthyloxy may improve affinity for hydrophobic pockets .

Tabular Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Features
Target Compound C₂₀H₂₈N₂O₄ 376.45 Benzodioxolylmethyl, isopropyloxy None Balanced lipophilicity
1-[4-(Benzodioxolylmethyl)piperazinyl]-3-(1-naphthyloxy)propan-2-ol dihydrochloride C₂₇H₃₂Cl₂N₂O₄ 531.47 Naphthyloxy Dihydrochloride Enhanced receptor binding
BM-15275 (Flivas) C₂₅H₂₉N₂O₃ 405.51 2-Methoxyphenyl, naphthyloxy None Antihypertensive applications
(E)-3-(Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazinyl}propenone C₂₉H₃₀N₂O₅ 486.50 Propenone, bis(4-methoxyphenyl)methyl None Kinase inhibition potential

Biological Activity

The compound 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(propan-2-yloxy)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3O3C_{19}H_{25}N_{3}O_{3} with a molecular weight of approximately 351.42 g/mol. The compound features a benzodioxole moiety, which is known for its pharmacological properties, and a piperazine ring that contributes to its interaction with biological targets.

Structural Representation

1 4 1 3 benzodioxol 5 ylmethyl piperazin 1 yl 3 propan 2 yloxy propan 2 ol\text{1 4 1 3 benzodioxol 5 ylmethyl piperazin 1 yl 3 propan 2 yloxy propan 2 ol}

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Dopaminergic Activity: The benzodioxole structure suggests potential interactions with dopaminergic receptors, which could influence neurochemical pathways associated with mood and cognition.
  • Antioxidant Properties: Compounds containing benzodioxole are often evaluated for antioxidant activity, which may contribute to protective effects against oxidative stress in cells.

Antitumor Activity

Studies have shown that related compounds exhibit significant antitumor activity. For example, a series of compounds derived from similar scaffolds demonstrated potent inhibition of cancer cell proliferation in vitro. Notably, compounds structurally related to the target molecule were tested against various cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis .

Antimicrobial Activity

Antimicrobial assays have indicated that derivatives of the compound can inhibit the growth of various pathogens. For instance, certain analogs have shown activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study assessed the cytotoxic effects of the compound on several cancer cell lines including Mia PaCa-2 and PANC-1. Results indicated a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent in oncology .
  • Antioxidant Evaluation
    • In another investigation, the antioxidant capacity was measured using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid .

Summary of Biological Activities

Activity TypeModel/SystemResultReference
AntitumorMia PaCa-2Dose-dependent cytotoxicity
AntimicrobialE. coliInhibition at MIC 15.62 µg/mL
AntioxidantDPPH ScavengingSignificant scavenging activity

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The following table summarizes key modifications and their effects:

ModificationEffect on Activity
Benzodioxole substitutionEnhanced dopaminergic activity
Piperazine ring modificationsImproved receptor binding affinity
Alkoxy group variationAltered solubility and bioavailability

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